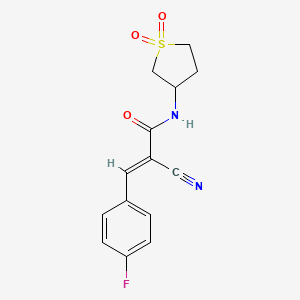
2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide
Overview
Description
2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide, also known as compound 1, is a potent inhibitor of the protein kinase CK2. CK2 is an essential enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of CK2 activity has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. CK2 is overexpressed in various cancers and has been implicated in cancer cell survival, proliferation, and invasion. The inhibition of CK2 activity by this compound 1 leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound 1 inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis. In vivo studies have shown that this compound 1 has antitumor activity in various cancer models. Furthermore, this compound 1 has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. First, it has high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Second, 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 has demonstrated antitumor activity in various cancer models, which makes it a potential candidate for cancer therapy. However, there are also limitations to using this compound 1 in lab experiments. First, the synthesis of this compound 1 is complex and time-consuming, which may limit its availability. Second, the in vivo toxicity and pharmacokinetics of this compound 1 have not been fully characterized, which may limit its clinical application.
Future Directions
There are several future directions for the study of 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1. First, further studies are needed to elucidate the mechanism of action of this compound 1 and its downstream targets. Second, the in vivo toxicity and pharmacokinetics of this compound 1 need to be fully characterized to determine its potential clinical application. Third, the combination of this compound 1 with other anticancer agents needs to be explored to determine its synergistic effects. Fourth, the development of more potent and selective CK2 inhibitors based on the structure of this compound 1 needs to be pursued. Finally, the potential therapeutic applications of this compound 1 in other diseases, such as inflammation and neurodegenerative disorders, need to be investigated.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-fluorophenyl)acrylamide 1 inhibits CK2 activity with high potency and selectivity. In vivo studies have demonstrated that this compound 1 has antitumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, this compound 1 has been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-12-3-1-10(2-4-12)7-11(8-16)14(18)17-13-5-6-21(19,20)9-13/h1-4,7,13H,5-6,9H2,(H,17,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJVCFOPLYHQM-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



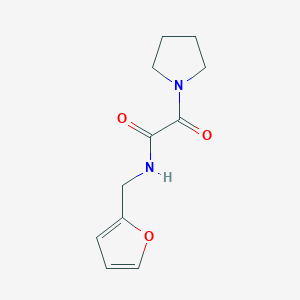
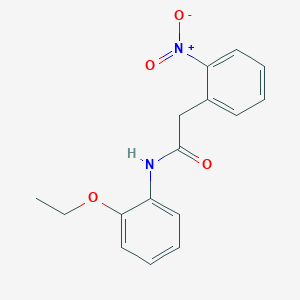
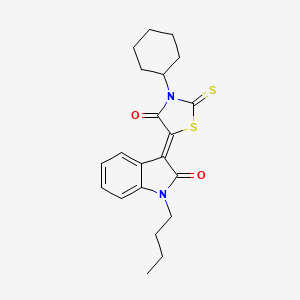
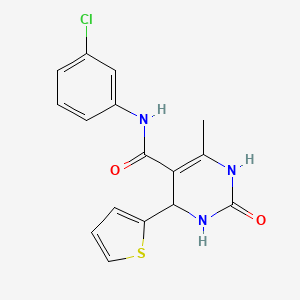
![{2-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3896284.png)
![3-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3896288.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896293.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)
![3-[5-(4-chlorophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3896311.png)
![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)

![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)